molecular formula C7H9N B3347464 2,3-dihydro-1H-pyrrolizine CAS No. 13618-87-6

2,3-dihydro-1H-pyrrolizine

Cat. No.: B3347464
CAS No.: 13618-87-6
M. Wt: 107.15 g/mol
InChI Key: CYXQJHOJIQTXLE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle composed of a fused pyrrole and pyrrolidine ring. This compound is a significant structural motif in various natural products and synthetic molecules, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with alkenes or alkynes. Azomethine ylides can be generated in situ from the reaction of amino acids (such as proline) with carbonyl compounds (such as ninhydrin) in the presence of dialkyl acetylenedicarboxylates in alcohols . Another method involves the use of indole-2-carboxaldehyde, triphenylphosphine, and dialkyl acetylenedicarboxylates .

Industrial Production Methods: Industrial production of this compound derivatives often employs similar cycloaddition reactions, optimized for large-scale synthesis. The use of microwave-assisted heating and other advanced techniques can enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrrolizine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include functionalized pyrrolizine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

2,3-Dihydro-1H-pyrrolizine and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolizine derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, Ketorolac inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The exact pathways and targets can vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

    Pyrrolizidine: A fully saturated analog with similar structural features.

    Tetrahydro-1H-pyrrolizine: Another related compound with additional hydrogen atoms.

    Spiropyrrolizines: Compounds with a spiro-fused ring system.

Uniqueness: 2,3-Dihydro-1H-pyrrolizine is unique due to its specific bicyclic structure and the presence of both pyrrole and pyrrolidine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-3-7-4-2-6-8(7)5-1/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXQJHOJIQTXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293402
Record name 2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13618-87-6
Record name 2,3-Dihydro-1H-pyrrolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13618-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-pyrrolizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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